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The table below summarizes the key findings from identified studies. All studies concluded that the test

(generic) and reference (originator) formulations were bioequivalent.

Study ) Key Pharmacokinetic (PK) . .
) Test Formulation . Bioequivalence
Population & Parameters (Geometric Mean .
. (Manufacturer) . Conclusion
Design Ratio, 90% CI)

| 50 healthy Korean males [1] Randomized, open-label, single-dose, crossover | Iretinib (Chong Kun Dang
Pharmaceutical Corp.) | C~max~: 0.8115 - 0.9993 AUC~last~: 0.9119 - 1.0411 | 90% CIs within 80.00-
125.00% range; formulations considered bioequivalent [1]. | | Chinese study (Fasting) [2] Randomized,
open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | C~max~, AUC~0-
t~, AUC~0-o~: 90% ClIs within 80.00-125.00% | Met bioequivalence criteria per Chinese Pharmacopoeia
guidelines [2]. | | Chinese study (Fed) [2] Randomized, open-label, two-period crossover | Generic
(Zhejiang Hisun Pharmaceutical Co., Ltd.) | C~max~, AUC~0-t~, AUC~0-o~: 90% CIs within 80.00-
125.00% | Met bioequivalence criteria; high-fat meal did not affect bioequivalence conclusion [2]. | |
Multiple Studies Analysis [3] 7 studies across 3 sponsors (fasting & fed) | Generics from three different
sponsors | Five out of seven studies achieved bioequivalence. | Achieving bioequivalence was more

consistent under fed conditions; high-fat food significantly reduced intra-subject variability [3]. |
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Experimental Protocol Overview

The bioequivalence studies for gefitinib generics follow a standardized, rigorous clinical trial design.

e Study Design: All cited studies were randomized, open-label, single-dose, two-period, two-
sequence crossover trials [1] [2] [3]. This means each subject received both the test (generic) and
reference (originator) formulation in random order, separated by a washout period.

e Subjects: The studies enrolled healthy adult male volunteers. The Korean study, for example,
included 50 subjects, with 41 completing the study and included in the final pharmacokinetic analysis
[1].

e Dosing and Conditions: After an overnight fast of at least 10 hours, subjects received a single 250
mg oral dose of gefitinib (either test or reference) with 240 mL of water [1]. Fed studies had subjects
consume a high-fat meal 30 minutes before dosing [3].

e Washout Period: A washout period of 21 days was standard, which is more than five times the
known elimination half-life of gefitinib (18-26 hours), ensuring no carryover effect from the first dose
[1] [3].

¢ Blood Sampling: Plasma samples were collected at multiple time points—from pre-dose up to 144 or
216 hours post-dose—to fully capture the drug's concentration-time profile [1] [3].

¢ Bioanalytical Method: Gefitinib concentrations in plasma were measured using validated liquid
chromatography-tandem mass spectrometry (LC-MSIMS), a highly specific and sensitive
technique [1] [3].

¢ Pharmacokinetic and Statistical Analysis: Key PK parameters (C~max~, AUC~last~, AUC~inf~)
were determined using non-compartmental methods. Bioequivalence was concluded if the 90%
confidence intervals for the geometric mean ratios (Test/Reference) of these parameters fell entirely
within the predefined range of 80.00% to 125.00% [1].

Factors Influencing Bioequivalence and Variability

The search results highlight two critical factors that impact gefitinib bioequivalence studies:

¢ Food Effect: A high-fat meal increases gefitinib exposure (C~max~ and AUC) but does not affect
T~max~ or elimination half-life [3]. More importantly, fed conditions reduce intra-subject variability,
making it easier to demonstrate bioequivalence compared to fasting conditions [3].

¢ Pharmacogenomics: The enzyme CYP2D6 plays a role in gefitinib metabolism and is associated
with the drug's exposure and high inter-subject variability [3]. However, this genetic variation does not
appear to influence the final bioequivalence assessment between formulations [3].
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Bioequivalence Study Workflow

The following diagram illustrates the standard design and workflow of a gefitinib bioequivalence study.
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Key Implications for Professionals

¢ Therapeutic Equivalence: Since the generic formulations demonstrated bioequivalence to the
originator, they can be considered therapeutically equivalent and are expected to produce the same
clinical effect [1] [2].

¢ Robust Evidence: The consistency of results across different study populations and manufacturers
provides strong, collective evidence for the interchangeability of these generic gefitinib products in
clinical practice.

¢ Study Design Insight: The finding that fed conditions reduce variability is crucial for the successful
design of future bioequivalence studies for drugs with high inherent variability [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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